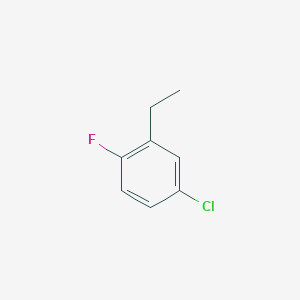

4-Chloro-2-ethyl-1-fluorobenzene

Description

Properties

IUPAC Name |

4-chloro-2-ethyl-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQIWHNCILXLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-ethyl-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive guide to the synthesis and characterization of 4-Chloro-2-ethyl-1-fluorobenzene. As of the latest literature review, a specific, peer-reviewed synthesis protocol for this compound has not been published. Therefore, the synthetic pathway detailed herein is a proposed route based on established and reliable organic chemistry principles. The characterization data presented is predictive and intended to guide the analysis of the synthesized compound.

Introduction

This compound is a halogenated aromatic compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern offers a unique scaffold for the development of novel bioactive compounds. This guide outlines a plausible synthetic route, detailed experimental protocols, and a comprehensive characterization plan for this molecule.

Chemical Properties

| Property | Value |

| CAS Number | 1369889-05-3[1] |

| Molecular Formula | C₈H₈ClF[1] |

| Molecular Weight | 158.60 g/mol [1] |

| IUPAC Name | This compound |

Proposed Synthetic Pathway

A two-step synthetic route is proposed, commencing with the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene, followed by a Wolff-Kishner reduction of the resulting ketone intermediate.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Chloro-2-fluorophenyl)ethanone (Friedel-Crafts Acylation)

Principle: This reaction introduces an acetyl group onto the 1-chloro-3-fluorobenzene ring via electrophilic aromatic substitution, catalyzed by a Lewis acid. The substitution is directed primarily by the fluorine atom to the position ortho to it and para to the chlorine atom.

Materials:

-

1-Chloro-3-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane followed by anhydrous aluminum chloride.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 1-chloro-3-fluorobenzene dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 2M HCl.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-(4-chloro-2-fluorophenyl)ethanone by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound (Wolff-Kishner Reduction)

Principle: The carbonyl group of the acetophenone intermediate is reduced to a methylene group using hydrazine in the presence of a strong base at elevated temperatures.

Materials:

-

1-(4-Chloro-2-fluorophenyl)ethanone

-

Hydrazine hydrate (85% or higher)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Diethyl ether

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 1-(4-chloro-2-fluorophenyl)ethanone, potassium hydroxide, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to 100-120 °C for 1-2 hours. Water and excess hydrazine will distill off.

-

Increase the temperature to 190-200 °C and maintain under reflux for 3-4 hours, until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with 2M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation to obtain a colorless oil.

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ~7.20 | d | 1H |

| ~7.15 | dd | 1H |

| ~7.05 | d | 1H |

| ~2.65 | q | 2H |

| ~1.20 | t | 3H |

Note: Predicted chemical shifts are estimates. 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'dd' denotes doublet of doublets. J values are coupling constants in Hz.

Infrared (IR) Spectroscopy

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2975-2850 | C-H stretch | -CH₂-, -CH₃ (Aliphatic) |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic ring |

| ~1250 | C-F stretch | Aryl-Fluoride |

| ~850-550 | C-Cl stretch | Aryl-Chloride |

Mass Spectrometry (MS)

| m/z Value | Assignment | Notes |

| 158/160 | [M]⁺ | Molecular ion peak, showing isotopic pattern for chlorine (approx. 3:1 ratio). |

| 143/145 | [M - CH₃]⁺ | Loss of a methyl group. |

| 123 | [M - Cl]⁺ | Loss of a chlorine atom. |

Elemental Analysis

| Element | Calculated (%) | Found (%) |

| C | 60.58 | To be determined |

| H | 5.08 | To be determined |

| Cl | 22.35 | To be determined |

| F | 11.97 | To be determined |

Experimental Workflow Visualization

References

Physical and chemical properties of 4-Chloro-2-ethyl-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2-ethyl-1-fluorobenzene (CAS No. 1369889-05-3). Due to the limited availability of experimental data for this specific compound, this document combines available information with predicted data to offer a valuable resource for researchers and professionals in drug development and organic synthesis. The guide covers the compound's identity, physicochemical properties, potential synthetic routes, and chemical reactivity.

Compound Identification

This section provides the fundamental identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1369889-05-3[1] |

| Molecular Formula | C₈H₈ClF[1] |

| Molecular Weight | 158.60 g/mol [1] |

| Canonical SMILES | CCC1=C(C=C(C=C1)Cl)F |

| InChI Key | InChIKey=SBRXLBKDALGHQB-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not Available | - |

| Boiling Point | 185.3 ± 20.0 °C at 760 mmHg | Predicted using Advanced Chemistry Development (ACD/Labs) software. |

| Density | 1.1 ± 0.1 g/cm³ | Predicted using Advanced Chemistry Development (ACD/Labs) software. |

| Water Solubility | 58.8 ± 23.2 mg/L at 25 °C | Predicted using EPISuite™. |

| LogP (Octanol-Water Partition Coefficient) | 3.6 | Predicted using XLogP3. |

| Vapor Pressure | 0.8 ± 0.4 mmHg at 25 °C | Predicted using Advanced Chemistry Development (ACD/Labs) software. |

| Refractive Index | 1.503 | Predicted using Advanced Chemistry Development (ACD/Labs) software. |

| Flash Point | 69.1 ± 13.5 °C | Predicted using Advanced Chemistry Development (ACD/Labs) software. |

Chemical Properties and Reactivity

This compound is an aromatic compound containing three different substituents on the benzene ring: a fluorine atom, an ethyl group, and a chlorine atom. The chemical reactivity of the benzene ring is influenced by the electronic effects of these substituents.

-

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator, while the ethyl group is an ortho-, para-directing activator. The chlorine atom is also an ortho-, para-directing deactivator. The interplay of these directing effects will determine the regioselectivity of electrophilic substitution reactions. The positions open for substitution are at C3, C5, and C6. The steric hindrance from the ethyl group at C2 might influence the accessibility of the C3 position.

-

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogen atoms (F and Cl) can make the benzene ring susceptible to nucleophilic aromatic substitution under certain conditions, particularly at the positions activated by these groups.

-

Reactions of the Ethyl Group: The ethyl group can undergo typical reactions of alkylbenzenes, such as oxidation at the benzylic position.

The following diagram illustrates the directing effects of the substituents on the benzene ring.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, a plausible synthetic route would be the Sandmeyer reaction starting from 4-chloro-2-ethylaniline. The following is a generalized experimental protocol for such a transformation.

4.1. Proposed Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine to an aryl halide. In this proposed synthesis, 4-chloro-2-ethylaniline would be diazotized and subsequently treated with a fluoride source.

4.1.1. Diazotization of 4-Chloro-2-ethylaniline

-

Dissolve 4-chloro-2-ethylaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

4.1.2. Fluoro-dediazoniation (Balz-Schiemann Reaction)

-

To the cold diazonium salt solution, add a solution of fluoroboric acid (HBF₄). This will precipitate the aryl diazonium fluoroborate salt.

-

Isolate the precipitated diazonium fluoroborate salt by filtration and wash it with cold water, followed by a cold organic solvent (e.g., diethyl ether).

-

Carefully dry the isolated salt.

-

Gently heat the dry diazonium fluoroborate salt. Thermal decomposition will yield this compound, nitrogen gas, and boron trifluoride.

-

The crude product can be purified by distillation or column chromatography.

The following diagram outlines the proposed synthetic workflow.

References

Spectroscopic Profile of 4-Chloro-2-ethyl-1-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chloro-2-ethyl-1-fluorobenzene, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from structurally analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are derived from the analysis of similar compounds and theoretical considerations.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | m | 1H | Ar-H |

| ~7.0 - 7.2 | m | 2H | Ar-H |

| 2.67 (q, J = 7.5 Hz) | Quartet | 2H | -CH₂- |

| 1.25 (t, J = 7.5 Hz) | Triplet | 3H | -CH₃ |

Note: Chemical shifts for aromatic protons (Ar-H) are approximate and subject to complex splitting patterns due to coupling with each other and the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, ¹JC-F ≈ 245 Hz) | C-F |

| ~135 (d, xJC-F) | C-Cl |

| ~130 (d, xJC-F) | C-CH₂CH₃ |

| ~128 (d, xJC-F) | Ar-C |

| ~125 (d, xJC-F) | Ar-C |

| ~115 (d, ²JC-F ≈ 20 Hz) | Ar-C |

| ~29 | -CH₂- |

| ~15 | -CH₃ |

Note: Aromatic carbon signals will appear as doublets due to C-F coupling. The coupling constants (J) are approximate.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2970 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600 - 1585 | Medium-Strong | Aromatic C=C Stretch |

| 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-F Stretch |

| ~1100 | Strong | C-Cl Stretch |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 158/160 | High | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |

| 143/145 | Medium | [M - CH₃]⁺ |

| 123 | High | [M - Cl]⁺ |

| 109 | Medium | [M - CH₂CH₃ - F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters: pulse angle of 45°, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄) and analyzed in a liquid cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or salt plates/solvent).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a standard technique that provides detailed fragmentation patterns.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical approach to interpreting the resulting data.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to 4-Chloro-2-ethyl-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 4-Chloro-2-ethyl-1-fluorobenzene, a halogenated aromatic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, its importance is evident from its role in the development of more complex molecules. This guide consolidates the available information on its chemical and physical properties, provides a plausible synthetic pathway based on established organic chemistry principles, and outlines its known applications.

Introduction

This compound, with the CAS number 1369889-05-3, is a substituted benzene derivative featuring chloro, ethyl, and fluoro moieties. This unique combination of functional groups makes it a versatile building block in organic synthesis. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of downstream compounds, such as metabolic stability and binding affinity to biological targets. The chloro and ethyl groups provide additional points for chemical modification, allowing for the construction of diverse molecular architectures.

Physicochemical Properties

While specific experimentally determined physical properties such as melting and boiling points are not widely published, the fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1369889-05-3 | [1][2][3] |

| Molecular Formula | C₈H₈ClF | [1] |

| Molecular Weight | 158.6005 g/mol | [1] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Density | Not specified |

Synthesis and Reaction Pathways

A potential synthetic route could commence with the acylation of 1-chloro-3-fluorobenzene, followed by a reduction and subsequent functional group manipulations to yield the final product.

Plausible Synthetic Pathway

A logical synthetic approach would involve the following key transformations:

-

Friedel-Crafts Acylation: Reaction of 1-chloro-3-fluorobenzene with an appropriate acylating agent (e.g., propionyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the ethyl ketone group.

-

Clemmensen or Wolff-Kishner Reduction: Reduction of the ketone functionality to an ethyl group.

-

Halogenation (if necessary): If the starting material is not appropriately halogenated, a subsequent halogenation step might be required.

Below is a logical workflow for the proposed synthesis.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the plausible synthetic pathway described above. These are intended as a guide for researchers and would require optimization and validation in a laboratory setting.

Step 1: Friedel-Crafts Acylation of 1-Chloro-3-fluorobenzene

Objective: To synthesize 1-(2-Chloro-4-fluorophenyl)propan-1-one.

Materials:

-

1-Chloro-3-fluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add propionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, add 1-chloro-3-fluorobenzene dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition of the fluorinated benzene, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

-

Purify the crude product by column chromatography or distillation.

Step 2: Clemmensen Reduction of 1-(2-Chloro-4-fluorophenyl)propan-1-one

Objective: To synthesize this compound.

Materials:

-

1-(2-Chloro-4-fluorophenyl)propan-1-one

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a solution of mercury(II) chloride.

-

In a three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser, and an addition funnel, place the zinc amalgam, toluene, and concentrated hydrochloric acid.

-

Heat the mixture to reflux.

-

Add a solution of 1-(2-Chloro-4-fluorophenyl)propan-1-one in toluene dropwise from the addition funnel.

-

After the addition is complete, continue to reflux for several hours, monitoring the reaction by TLC. Add more concentrated HCl as needed to maintain the reaction.

-

Once the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical sectors. Its utility stems from the ability to further functionalize the molecule at the chloro, ethyl, or aromatic ring positions.

Signaling Pathways in Drug Development

While this compound is an intermediate and not an active pharmaceutical ingredient (API) itself, the structural motifs it helps to create are found in molecules that target a variety of signaling pathways. For instance, fluorinated aromatic compounds are often incorporated into kinase inhibitors, GPCR ligands, and ion channel modulators. The diagram below illustrates a generalized role of such intermediates in the drug discovery pipeline.

Caption: Role of intermediates in the drug discovery process.

Conclusion

This compound is a valuable, albeit not widely characterized, chemical intermediate. Its structural features provide a foundation for the synthesis of a wide range of complex organic molecules with potential biological activity. While a detailed historical account of its discovery remains to be fully elucidated, its continued availability from chemical suppliers underscores its utility in modern organic synthesis. The proposed synthetic pathway and hypothetical protocols provided in this guide offer a starting point for researchers interested in the preparation and application of this compound. Further research into its properties and reactions is warranted to fully exploit its synthetic potential.

References

Potential Research Areas for 4-Chloro-2-ethyl-1-fluorobenzene: A Technical Guide for Drug Discovery and Development Professionals

Abstract

4-Chloro-2-ethyl-1-fluorobenzene is a substituted aromatic compound with potential applications as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents. Publicly available data on the specific physicochemical properties, spectroscopic analysis, and detailed reaction protocols for this compound (CAS 1369889-05-3) is limited, presenting a unique opportunity for foundational research. This technical guide summarizes the known information and outlines promising avenues for future investigation, including the exploration of its synthetic utility and potential as a scaffold for new bioactive molecules.

Introduction

Halogenated benzenes are crucial intermediates in organic synthesis, prized for their utility in a variety of coupling reactions and as precursors to complex molecular architectures. The specific arrangement of chloro, fluoro, and ethyl substituents on the benzene ring of this compound suggests a nuanced reactivity profile, making it a compound of interest for medicinal and materials chemists. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the chloro and ethyl groups provide handles for further chemical modification. This document serves as a forward-looking guide for researchers, highlighting key areas where further study could yield significant scientific advancements.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1369889-05-3 | Chemical Abstracts Service |

| Molecular Formula | C₈H₈ClF | N/A |

| Molecular Weight | 158.60 g/mol | N/A |

| Melting Point | Not Available | N/A |

| Boiling Point | Not Available | N/A |

| Density | Not Available | N/A |

| Solubility | Not Available | N/A |

Potential Research Areas and Experimental Workflows

Given the substitution pattern of this compound, several key areas of research are proposed. The following sections outline these areas and provide generalized experimental protocols as a starting point for investigation.

Synthesis and Optimization

The synthesis of this compound is not well-documented in publicly accessible literature. A potential retrosynthetic analysis suggests that it could be prepared from commercially available starting materials through a multi-step sequence. A generalized workflow for a potential synthetic route is presented below.

Caption: A potential synthetic workflow for this compound.

Generalized Experimental Protocol for Synthesis:

-

Nitration: A suitable starting material (e.g., an ethylbenzene derivative) is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group.

-

Reduction: The nitro group of the resulting intermediate is reduced to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

-

Sandmeyer Reaction (Chlorination): The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid. Subsequent treatment with a copper(I) chloride solution introduces the chloro substituent.

-

Balz-Schiemann Reaction (Fluorination): A separate amino-substituted precursor could be converted to a diazonium tetrafluoroborate salt, which upon thermal decomposition, would yield the fluoro-substituted aromatic ring.

Note: The specific reagents, reaction conditions, and purification methods would need to be optimized for each step.

Exploration of Reactivity

The chlorine and fluorine atoms on the aromatic ring are expected to exhibit different reactivities in nucleophilic aromatic substitution (SNAAr) reactions. The fluorine atom, being more electronegative, is generally a better leaving group in SNAAr reactions. The ethyl group may exert a modest steric and electronic effect on the reactivity of the adjacent halogen.

Caption: Potential reaction pathways for this compound.

Generalized Experimental Protocol for Nucleophilic Aromatic Substitution:

-

To a solution of this compound in a suitable polar aprotic solvent (e.g., DMSO, DMF), add a nucleophile (e.g., an alcohol, amine, or thiol).

-

Add a base (e.g., potassium carbonate, sodium hydride) to facilitate the reaction.

-

Heat the reaction mixture to an appropriate temperature and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Application in Medicinal Chemistry

The 4-chloro-2-ethyl-1-fluorophenyl motif could be incorporated into various molecular scaffolds to explore its potential as a pharmacophore. The lipophilicity and electronic properties of this group may influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Caption: Logical workflow for incorporating the title compound into drug candidates.

Spectroscopic Analysis (Hypothetical)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, exhibiting splitting patterns influenced by both fluorine and the adjacent protons. The ethyl group would show a characteristic triplet and quartet.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbons attached to fluorine and chlorine would show characteristic chemical shifts and coupling constants (C-F coupling).

-

¹⁹F NMR: A singlet would be expected in the fluorine NMR spectrum.

-

IR Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), C-F, and C-Cl bonds would be expected.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

Conclusion

This compound represents an under-explored area of chemical space. The lack of extensive public data presents a clear opportunity for novel research in synthetic methodology, reaction discovery, and the development of new molecules with potential applications in drug discovery and agrochemicals. The proposed research areas and generalized protocols in this guide offer a foundational framework for initiating such investigations. Experimental validation of the physical properties, spectroscopic data, and reactivity of this compound is a critical first step for any future development.

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Chloro-2-ethyl-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 4-Chloro-2-ethyl-1-fluorobenzene (C₈H₈ClF), a key intermediate in the pharmaceutical and agrochemical industries. This document outlines the structural characteristics, spectroscopic signatures, and a plausible synthetic pathway for this compound. Due to the limited availability of direct experimental data, this guide combines information from related compounds and computational chemistry principles to offer a robust overview for research and development applications.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈ClF and a molecular weight of 158.60 g/mol .[1] The structure consists of a benzene ring substituted with a fluorine atom at position 1, an ethyl group at position 2, and a chlorine atom at position 4. The presence of these varied substituents significantly influences the electronic and steric properties of the molecule, impacting its reactivity and potential applications as a building block in organic synthesis.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 1369889-05-3 | |

| Molecular Formula | C₈H₈ClF | [1] |

| Molecular Weight | 158.60 g/mol | [1] |

Bonding and Geometry

The core of this compound is the planar benzene ring, composed of six sp² hybridized carbon atoms. The C-C bond lengths within the ring are expected to be intermediate between single and double bonds, approximately 1.39 Å, characteristic of aromatic systems. The substituents—fluorine, ethyl, and chlorine—are attached to the ring via sigma bonds formed from the overlap of atomic orbitals of the substituent atoms with the sp² orbitals of the ring carbons.

The C-F and C-Cl bonds are polar covalent bonds due to the high electronegativity of the halogen atoms. The C-F bond is shorter and stronger than the C-Cl bond. The ethyl group consists of sp³ hybridized carbon atoms, with C-C and C-H bond lengths typical for alkanes. The orientation of the ethyl group relative to the plane of the benzene ring is subject to rotational isomerism.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for this compound is not widely published. However, based on the analysis of related compounds such as 1-chloro-4-fluorobenzene, 2-ethyl-1-fluorobenzene, and general principles of spectroscopy, a predicted spectroscopic profile can be outlined.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The three aromatic protons will appear as complex multiplets in the aromatic region (typically δ 6.8-7.5 ppm) due to spin-spin coupling with each other and with the fluorine atom. The ethyl group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), characteristic of an ethyl group, in the upfield region of the spectrum.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the aromatic ring, C-H bonds, C-F bond, and C-Cl bond.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2975-2850 | Aliphatic C-H stretch (ethyl group) |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1100 | C-F stretch |

| 800-600 | C-Cl stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158 and an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the ethyl group, chlorine, and fluorine atoms, leading to characteristic fragment ions.

Synthesis

Proposed Experimental Protocol: A Retrosynthetic Approach

A potential synthesis could start from a commercially available substituted benzene and introduce the remaining functional groups in a stepwise manner. For instance, starting with 2-ethyl-1-fluorobenzene, the chlorine atom can be introduced via electrophilic chlorination.

Reaction Scheme:

Detailed Methodology:

-

Reaction Setup: A solution of 2-ethyl-1-fluorobenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet. The flask is cooled in an ice bath.

-

Catalyst Addition: A catalytic amount of a Lewis acid, such as ferric chloride (FeCl₃), is added to the solution.

-

Chlorination: Chlorine gas is bubbled through the solution at a controlled rate while maintaining the low temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is quenched by the addition of water or a dilute solution of sodium thiosulfate to remove excess chlorine. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield pure this compound.

Disclaimer: This is a proposed protocol based on general organic chemistry principles. Actual reaction conditions may need to be optimized for yield and purity.

Logical Relationships in Synthesis

The synthesis of this compound is a key step in the production of more complex molecules for the pharmaceutical and agrochemical sectors. The following diagram illustrates its role as a synthetic intermediate.

Caption: Synthetic pathway illustrating the role of the target molecule.

Conclusion

This compound is a valuable chemical intermediate with a molecular structure that presents interesting challenges and opportunities for synthetic chemists. While direct experimental data on its structure and properties are limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The predicted spectroscopic data and the proposed synthetic protocol offer a solid foundation for researchers and professionals working with this and similar halogenated aromatic compounds. Further experimental and computational studies are warranted to fully elucidate the precise structural and electronic characteristics of this molecule.

References

Solubility Profile of 4-Chloro-2-ethyl-1-fluorobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Chloro-2-ethyl-1-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide also presents data for structurally analogous compounds to provide valuable insights for formulation development, reaction chemistry, and purification processes.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The molecular structure of this compound, featuring a halogenated aromatic ring, suggests a non-polar to weakly polar character, indicating a higher affinity for organic solvents over aqueous media.

Quantitative Solubility Data

Table 1: Solubility of Structurally Similar Halogenated Aromatic Compounds in Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility |

| 1-(2-Chloroethyl)-4-fluorobenzene | Methanol | Not Specified | Slightly Soluble[2][3] |

| 1-(2-Chloroethyl)-4-fluorobenzene | Benzene | Not Specified | Soluble[2][3] |

| 1-Bromo-4-chloro-2-fluorobenzene | Not Specified | Not Specified | Low water solubility[4] |

Note: This table is intended for illustrative purposes due to the absence of direct quantitative data for this compound.

Experimental Protocols for Solubility Determination

For researchers seeking to determine the precise solubility of this compound in specific solvents, the equilibrium shake-flask method is a widely accepted and reliable technique.[5][6][7]

Equilibrium Shake-Flask Method

This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any suspended solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualization of a Representative Synthetic Pathway

As a key intermediate, the synthesis of this compound is of significant interest. While a specific, detailed industrial synthesis protocol is proprietary, a general and representative workflow for the synthesis of a halogenated aromatic compound can be visualized. The following diagram illustrates a common synthetic route involving electrophilic aromatic substitution, a foundational reaction in the synthesis of such compounds.[8]

Caption: A representative workflow for the synthesis of a halogenated aromatic compound.

This guide provides a foundational understanding of the solubility of this compound for professionals in research and development. While direct quantitative data is limited, the provided information on analogous compounds and standardized experimental protocols offers a strong basis for practical applications.

References

- 1. This compound [myskinrecipes.com]

- 2. 1-(2-CHLOROETHYL)-4-FLUOROBENZENE CAS#: 332-43-4 [m.chemicalbook.com]

- 3. 1-(2-CHLOROETHYL)-4-FLUOROBENZENE CAS#: 332-43-4 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Thermochemical Properties of 4-Chloro-2-ethyl-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Chloro-2-ethyl-1-fluorobenzene is a halogenated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its thermochemical properties is crucial for process design, safety assessment, and predicting its environmental fate.[1] Thermochemical data, such as the enthalpy of formation, provide insights into the molecule's stability and the energy changes associated with its chemical reactions.

This guide provides a detailed overview of the state-of-the-art experimental and computational methods that can be employed to determine the thermochemical properties of this compound. While direct data for this specific molecule is not yet available, the methodologies described herein are well-established for substituted benzenes and other organic compounds.[1][2]

Proposed Thermochemical Data for this compound

The following tables are presented as a template for the systematic presentation of thermochemical data for this compound once determined through the methodologies outlined in this guide.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

| Phase | Method | Value (kJ/mol) |

| Liquid (l) | Combustion Calorimetry | To be determined |

| Gas (g) | From (l) and ΔvapH° | To be determined |

| Gas (g) | Quantum Chemical Calculation | To be determined |

Table 2: Standard Molar Entropy (S°)

| Phase | Method | Value (J/mol·K) |

| Gas (g) | Quantum Chemical Calculation | To be determined |

Table 3: Molar Heat Capacity at Constant Pressure (Cp)

| Phase | Method | Value (J/mol·K) |

| Gas (g) | Quantum Chemical Calculation | To be determined |

Experimental Protocols for Thermochemical Data Determination

A combination of experimental techniques is necessary to determine the gas-phase enthalpy of formation. This typically involves measuring the enthalpy of formation in the condensed phase and the enthalpy of phase change (vaporization or sublimation).

Condensed Phase Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of liquid this compound can be determined using rotating-bomb combustion calorimetry.[3] This technique is suitable for organohalogen compounds.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a rotating bomb calorimeter. An auxiliary substance, such as mineral oil, is typically used to ensure complete combustion.

-

Combustion: The bomb is filled with high-pressure oxygen and a small amount of water to dissolve the acidic combustion products. The sample is ignited, and the bomb is rotated to ensure a homogeneous solution of the products.

-

Calorimetry: The temperature change of the surrounding water bath is meticulously measured to determine the energy of combustion.

-

Product Analysis: The final products, including carbon dioxide, water, and aqueous solutions of hydrochloric and hydrofluoric acids, are quantitatively analyzed to confirm the completeness of the reaction.

-

Calculation: The standard specific energy of combustion is calculated from the corrected temperature rise and the effective heat capacity of the calorimeter. This value is then used to derive the standard enthalpy of formation of the liquid compound.

Enthalpy of Vaporization via Vapor Pressure Measurement

To determine the gas-phase enthalpy of formation, the enthalpy of vaporization (ΔvapH°) must be measured. This can be achieved by determining the vapor pressure of the liquid as a function of temperature. The transpiration method and the Knudsen effusion method are two suitable techniques.[1][4][5][6]

3.2.1. Transpiration Method

The transpiration method involves passing a stream of an inert gas over the sample at a known temperature and flow rate, allowing the gas to become saturated with the vapor of the substance.[1][5]

Methodology:

-

A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through a saturator containing the liquid sample at a constant, precisely controlled temperature.

-

The flow rate of the carrier gas is carefully controlled and measured.

-

The amount of substance transported by the gas is determined by collecting it in a cold trap and measuring its mass, or by gas chromatography.

-

The vapor pressure at that temperature is calculated from the mass of the transported substance, the volume of the carrier gas, and the molar mass of the compound.

-

Measurements are repeated at several temperatures.

-

The enthalpy of vaporization is then derived from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

3.2.2. Knudsen Effusion Method

The Knudsen effusion method is suitable for measuring low vapor pressures. It involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[4][6][7]

Methodology:

-

A small amount of the sample is placed in a Knudsen cell, which is a container with a small, well-defined orifice.

-

The cell is placed in a high-vacuum chamber and heated to a stable, known temperature.

-

The rate of mass loss due to the effusion of the vapor through the orifice is measured using a microbalance.

-

The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined using the Clausius-Clapeyron equation.[6][7]

Computational Protocols for Thermochemical Data Determination

Quantum chemical calculations provide a powerful tool for predicting thermochemical properties, especially when experimental data is unavailable. High-accuracy composite methods are recommended for reliable predictions.

High-Accuracy Composite Methods

Several well-established composite methods can be used to calculate the gas-phase enthalpy of formation, entropy, and heat capacity. These methods approximate a high-level theoretical calculation by a series of lower-level calculations.

-

Gaussian-n (Gn) Theories: Methods like G3 and G4 are widely used and have been shown to provide "chemical accuracy" (typically within 4-8 kJ/mol) for the enthalpy of formation of a wide range of molecules.[8] G3(MP2) is a more computationally economical variant.[9]

-

Complete Basis Set (CBS) Methods: The CBS-QB3 and CBS-APNO methods are also known for their high accuracy in predicting thermochemical data.[10][11][12]

-

Weizmann-n (Wn) Theories: W1 and W2 theories are highly accurate but computationally expensive methods, suitable for smaller molecules to establish benchmark data.[13][14][15]

General Computational Workflow:

-

Conformational Analysis: Identify the lowest energy conformer(s) of this compound through a systematic conformational search at a lower level of theory.

-

Geometry Optimization and Frequency Calculation: Perform a full geometry optimization and vibrational frequency calculation for the lowest energy conformer(s) using a reliable density functional theory (DFT) method (e.g., B3LYP) with an appropriate basis set. The frequency calculation confirms that the structure is a true minimum on the potential energy surface and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: Perform a series of high-level single-point energy calculations on the optimized geometry as prescribed by the chosen composite method (e.g., G4, CBS-QB3).

-

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 0 K is typically calculated using the atomization energy approach. This involves calculating the total electronic energy of the molecule and subtracting the energies of the constituent atoms in their standard states. The enthalpy of formation at 298.15 K is then obtained by adding the thermal correction.

Isodesmic Reactions

To improve the accuracy of the calculated enthalpy of formation, the use of isodesmic reactions is highly recommended. In these hypothetical reactions, the number and types of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the quantum chemical calculations.

Example of an Isodesmic Reaction:

This compound + Benzene → 1-Chloro-3-ethylbenzene + Fluorobenzene

The enthalpy of this reaction can be calculated from the computed total energies of the reactants and products. The unknown enthalpy of formation of this compound can then be derived if the experimental enthalpies of formation of the other three species are known.

Workflow for Determining Thermochemical Data

The following diagram illustrates the logical workflow for a comprehensive determination of the thermochemical properties of this compound, integrating both experimental and computational approaches.

References

- 1. kpfu.ru [kpfu.ru]

- 2. researchgate.net [researchgate.net]

- 3. Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid (Journal Article) | OSTI.GOV [osti.gov]

- 4. sites.bu.edu [sites.bu.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Knudsen cell - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. G3MP2 Theory [schulz.chemie.uni-rostock.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 13. W1/W2/W3 theory [webhome.weizmann.ac.il]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

Initial Reactivity Screening of 4-Chloro-2-ethyl-1-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial reactivity screening of 4-Chloro-2-ethyl-1-fluorobenzene. The document outlines the predicted reactivity based on the electronic and steric effects of the substituents and presents a series of proposed screening reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and side-chain reactions. Detailed experimental protocols, though generalized from analogous compounds due to a lack of specific literature on the title compound, are provided to guide laboratory investigations.

Physicochemical Properties and Safety Information

This compound is a halogenated aromatic compound. A summary of its key identifiers and calculated physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈ClF | --INVALID-LINK-- |

| Molecular Weight | 158.60 g/mol | --INVALID-LINK-- |

| Appearance | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

Safety and Handling:

Predicted Reactivity

The reactivity of this compound is governed by the interplay of the electronic and steric effects of its three substituents on the aromatic ring.

-

Fluorine (at C1): The fluorine atom is a strongly electronegative atom, exerting a deactivating inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect). For halogens, the inductive effect generally outweighs the resonance effect, making the ring less reactive towards electrophilic attack than benzene. Fluorine is an ortho, para-director.

-

Ethyl (at C2): The ethyl group is an alkyl group, which is electron-donating through an inductive effect (+I) and hyperconjugation. This makes it an activating group and an ortho, para-director for electrophilic aromatic substitution.

-

Chlorine (at C4): Similar to fluorine, chlorine is an electronegative atom with a deactivating inductive effect (-I) and a resonance-donating effect (+M). It is also an ortho, para-director.

Overall Aromatic Ring Reactivity: The combined effect of a weakly activating ethyl group and two deactivating halogen atoms suggests that the aromatic ring of this compound will be moderately deactivated towards electrophilic aromatic substitution compared to benzene.

Side-Chain Reactivity: The ethyl group possesses benzylic protons at the carbon atom directly attached to the aromatic ring. These protons are susceptible to radical substitution and oxidation due to the stability of the resulting benzylic radical or intermediate.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a key class of reactions for functionalizing the aromatic ring. The directing effects of the existing substituents will determine the position of the incoming electrophile.

The fluorine at C1 directs to positions C2 and C6. The ethyl group at C2 directs to positions C1, C3, and C5. The chlorine at C4 directs to positions C3 and C5.

Considering the combined directing effects, the most likely positions for electrophilic attack are C3 and C5 , as they are favored by both the ethyl and chlorine substituents. Steric hindrance from the adjacent ethyl group might slightly disfavor position C3.

dot

Figure 1: Directing effects of substituents in electrophilic aromatic substitution.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which is a versatile functional group for further transformations.

Table 2: Proposed Experimental Protocol for Nitration

| Parameter | Recommended Condition |

| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |

| Solvent | None (sulfuric acid acts as solvent) |

| Temperature | 0-10 °C (initial), then warming to room temperature |

| Reaction Time | 1-3 hours |

| Work-up | Pouring the reaction mixture onto ice, followed by extraction with an organic solvent (e.g., dichloromethane), washing with water and brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure. |

| Purification | Column chromatography or recrystallization. |

Expected Products: 4-Chloro-2-ethyl-1-fluoro-5-nitrobenzene and 4-Chloro-2-ethyl-1-fluoro-3-nitrobenzene.

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., Br) onto the aromatic ring.

Table 3: Proposed Experimental Protocol for Bromination

| Parameter | Recommended Condition |

| Reagents | Bromine (Br₂), Iron(III) bromide (FeBr₃) or Iron filings |

| Solvent | Dichloromethane or Carbon tetrachloride |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Quenching with a reducing agent (e.g., sodium thiosulfate solution), followed by extraction, washing, drying, and solvent removal. |

| Purification | Column chromatography or distillation. |

Expected Products: 5-Bromo-4-chloro-2-ethyl-1-fluorobenzene and 3-Bromo-4-chloro-2-ethyl-1-fluorobenzene.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

Table 4: Proposed Experimental Protocol for Sulfonation

| Parameter | Recommended Condition |

| Reagents | Fuming Sulfuric Acid (H₂SO₄/SO₃) or Concentrated Sulfuric Acid (H₂SO₄) |

| Solvent | None |

| Temperature | Room temperature to 100 °C |

| Reaction Time | 1-2 hours |

| Work-up | Careful pouring of the reaction mixture onto ice, followed by neutralization and salting out of the sulfonic acid product. |

| Purification | Recrystallization of the salt. |

Expected Products: 5-Chloro-3-ethyl-4-fluorobenzene-1-sulfonic acid and 3-Chloro-5-ethyl-2-fluorobenzene-1-sulfonic acid.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring, which is a useful precursor for ketones and can be reduced to an alkyl group.

Table 5: Proposed Experimental Protocol for Friedel-Crafts Acylation

| Parameter | Recommended Condition |

| Reagents | Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O), Aluminum chloride (AlCl₃) |

| Solvent | Dichloromethane or Carbon disulfide |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-6 hours |

| Work-up | Quenching with ice and hydrochloric acid, followed by extraction, washing, drying, and solvent removal. |

| Purification | Column chromatography or recrystallization. |

Expected Products: 1-(5-Chloro-3-ethyl-4-fluorophenyl)ethan-1-one and 1-(3-Chloro-5-ethyl-2-fluorophenyl)ethan-1-one.

dot

Figure 2: General workflow for electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (NAS)

Aryl halides are generally unreactive towards nucleophiles. However, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution. While this compound lacks strong electron-withdrawing groups like a nitro group, the cumulative inductive effect of the two halogen atoms might allow for substitution under forcing conditions (high temperature and pressure). The fluorine atom is generally a better leaving group than chlorine in nucleophilic aromatic substitution on activated rings.

Table 6: Proposed Experimental Protocol for Nucleophilic Aromatic Substitution

| Parameter | Recommended Condition |

| Reagents | Sodium methoxide (NaOMe) or Sodium hydroxide (NaOH) |

| Solvent | Methanol (for NaOMe) or Water/Dioxane (for NaOH) |

| Temperature | 100-150 °C (in a sealed tube or under pressure) |

| Reaction Time | 12-24 hours |

| Work-up | Cooling, neutralization, extraction with an organic solvent, washing, drying, and solvent removal. |

| Purification | Column chromatography or distillation. |

Expected Products: 4-Chloro-2-ethyl-1-methoxybenzene (if fluorine is substituted) or 2-Ethyl-1-fluoro-4-methoxybenzene (if chlorine is substituted).

dot

Figure 3: Simplified representation of a nucleophilic aromatic substitution pathway.

Side-Chain Reactions

The ethyl group of this compound is susceptible to reactions at the benzylic position.

Benzylic Bromination

Benzylic bromination occurs via a free-radical mechanism and selectively introduces a bromine atom at the carbon adjacent to the aromatic ring.

Table 7: Proposed Experimental Protocol for Benzylic Bromination

| Parameter | Recommended Condition |

| Reagents | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) or AIBN (initiator) |

| Solvent | Carbon tetrachloride (CCl₄) or Acetonitrile |

| Conditions | Reflux with irradiation from a sunlamp or UV lamp |

| Reaction Time | 1-4 hours |

| Work-up | Cooling, filtration of succinimide, washing the filtrate, drying, and solvent removal. |

| Purification | Distillation or column chromatography. |

Expected Product: 1-(1-Bromoethyl)-4-chloro-2-ethyl-1-fluorobenzene.

Oxidation

The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Table 8: Proposed Experimental Protocol for Side-Chain Oxidation

| Parameter | Recommended Condition |

| Reagents | Potassium permanganate (KMnO₄) or Sodium dichromate (Na₂Cr₂O₇) in sulfuric acid |

| Solvent | Water, often with a co-solvent like pyridine or acetone |

| Temperature | Reflux |

| Reaction Time | 4-12 hours |

| Work-up | Quenching of excess oxidant, filtration of manganese dioxide (if using KMnO₄), acidification to precipitate the carboxylic acid, followed by filtration or extraction. |

| Purification | Recrystallization. |

Expected Product: 4-Chloro-2-fluoro-6-methylbenzoic acid.

dot

Figure 4: Overview of potential side-chain reactions.

Conclusion

This technical guide provides a foundational framework for the initial reactivity screening of this compound. The predicted reactivity suggests that the compound will undergo electrophilic aromatic substitution at the positions ortho and para to the ethyl group, and meta to the fluorine and chlorine atoms. Side-chain reactions at the benzylic position of the ethyl group are also anticipated. Nucleophilic aromatic substitution is expected to be challenging but may be possible under forcing conditions. The provided experimental protocols, derived from reactions of analogous compounds, offer a starting point for laboratory investigations. It is crucial to monitor all reactions carefully and characterize the products thoroughly using modern analytical techniques to confirm their structures and determine reaction outcomes.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-2-ethyl-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This powerful reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate.[3] Its broad utility stems from mild reaction conditions, the commercial availability and low toxicity of boronic acids, and the ease of removal of inorganic by-products.[2]

This document provides detailed application notes and protocols for the Suzuki coupling reaction using 4-Chloro-2-ethyl-1-fluorobenzene as a key building block. The resulting 2-ethyl-4-aryl-1-fluorobenzene derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4] While aryl chlorides are known to be less reactive than their bromide or iodide counterparts, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine ligands, have made their use in Suzuki couplings routine.[3][5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][5] The reaction is typically carried out in the presence of a base, which is crucial for the activation of the organoboron compound to facilitate transmetalation.[6]

Application Data

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aryl chlorides, which can be adapted for this compound. The data is compiled from various sources and represents a starting point for optimization.

| Aryl Chloride Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | Adapted from[5] |

| 4-Chloroanisole | 4-Methylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 88 | Adapted from[7][8] |

| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd/C (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 4 | 92 | Adapted from[9][10] |

| Generic Aryl Chloride | Thiophene-2-boronic acid | Pd(OAc)₂ (0.1-1) | - | K₂CO₃ | n-Butanol/H₂O | 100 | 1 | ~99 | Adapted from[11] |

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd/C) (0.1 - 5 mol%)

-

Phosphine ligand (if required, e.g., SPhos, XPhos) (0.2 - 10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃) (2 - 3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF, n-Butanol)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄, 3.0 mmol) followed by the solvent system (e.g., a 4:1 mixture of Toluene and water, 5 mL).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Safety

-

Low Yields: If yields are low, consider increasing the catalyst/ligand loading, screening different bases or solvents, or increasing the reaction temperature. Ensure all reagents are pure and the solvent is anhydrous. The use of more active palladium catalysts or ligands specifically designed for aryl chlorides may be beneficial.[5]

-

Safety: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE). Reactions should be conducted under an inert atmosphere to prevent catalyst deactivation and potential side reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-ethyl-4-aryl-1-fluorobenzene derivatives from this compound. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired products can be achieved. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Application of 4-Chloro-2-ethyl-1-fluorobenzene in Pharmaceutical Synthesis: A Detailed Guide for Researchers

For Immediate Release

[City, State] – [Date] – 4-Chloro-2-ethyl-1-fluorobenzene has emerged as a critical starting material in the synthesis of a new generation of targeted therapeutics. This versatile chemical intermediate is instrumental in the development of novel drug candidates, particularly in the fields of oncology and pain management. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, outlining its use in the synthesis of Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) inhibitors and voltage-gated sodium channel (Nav1.7) inhibitors.

Introduction

This compound, with its distinct substitution pattern on the benzene ring, offers a unique combination of reactivity and structural features that are highly desirable in medicinal chemistry. The presence of chloro, fluoro, and ethyl groups allows for selective functionalization and the introduction of pharmacophoric elements essential for biological activity. Its primary application lies in its role as a key building block for complex heterocyclic and aromatic systems that form the core of modern pharmaceuticals.[1]

Application in the Synthesis of SGK-1 Inhibitors for Cancer Therapy